molecular formula C9H14N2O3 B6235463 tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate CAS No. 2285043-84-5

tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate

Cat. No.: B6235463
CAS No.: 2285043-84-5
M. Wt: 198.2
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Description

tert-Butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

CAS No.

2285043-84-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methyl-1,3-oxazole-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. It serves as an intermediate in the production of drugs that target specific enzymes or receptors .

Industry: In the chemical industry, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. This allows for selective reactions at other functional groups in the molecule .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and receptors, depending on the structure of the final synthesized molecule. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical properties and reactivity. The oxazole ring can engage in unique interactions with biological targets, making it valuable in drug design and synthesis .

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